molecular formula C34H36Cl2N8O5 B601386 Itraconazole N-Formyl-Ethlene Impurity CAS No. 1199350-00-9

Itraconazole N-Formyl-Ethlene Impurity

Cat. No.: B601386
CAS No.: 1199350-00-9
M. Wt: 707.62
InChI Key:
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Description

Itraconazole N-Formyl-Ethlene Impurity is a compound associated with Itraconazole, a widely used antifungal drug. It has a molecular formula of C34H36Cl2N8O5 and a molecular weight of 707.62. This impurity is formed during the synthesis of Itraconazole and needs to be carefully monitored and controlled due to its potential toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Itraconazole N-Formyl-Ethlene Impurity involves several steps. The starting material, m-dichlorobenzene, undergoes a series of reactions similar to those used in the synthesis of ketoconazole. The compound is then condensed with 1-acetyl-4-(4-hydroxyphenyl)piperazine, followed by hydrolysis to remove the acetyl group. High-Performance Liquid Chromatography (HPLC) methods are commonly used to analyze the synthesis of this compound.

Industrial Production Methods

Industrial production of Itraconazole and its impurities, including this compound, involves the use of advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis and quality control .

Chemical Reactions Analysis

Types of Reactions

Itraconazole N-Formyl-Ethlene Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products.

Major Products Formed

The major products formed from these reactions include various metabolites and degradation products, which are analyzed using techniques like HPLC and GC-MS.

Scientific Research Applications

Itraconazole N-Formyl-Ethlene Impurity has several scientific research applications:

    Spectral Characterization in Drug Products: It is used in the spectral characterization of unknown impurities in itraconazole drug products.

    Analytical Method Development and Validation: It is involved in the development and validation of analytical methods for the determination of impurities in pharmaceutical formulations.

    Pharmaceutical Research: The compound is crucial for understanding the chemical nature and potential interactions of impurities in pharmaceuticals.

Mechanism of Action

The mechanism of action of Itraconazole N-Formyl-Ethlene Impurity is related to its parent compound, Itraconazole. Itraconazole mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol, a vital component of fungal cell membranes . The azole nitrogen atoms in the chemical structure of itraconazole form a complex with the active site of the enzyme, leading to increased cell permeability and leakage of cellular contents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Hydroxy Itraconazole: A metabolite of Itraconazole with similar properties.

    Itraconazole Impurity A: Another impurity formed during the synthesis of Itraconazole.

    Itraconazole Sulfonate Impurity: Formed during the synthesis and needs to be controlled.

Uniqueness

Itraconazole N-Formyl-Ethlene Impurity is unique due to its specific formation during the synthesis of Itraconazole and its potential toxicity, which necessitates careful monitoring and control.

Properties

CAS No.

1199350-00-9

Molecular Formula

C34H36Cl2N8O5

Molecular Weight

707.62

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity;  N-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-N-(2-((4-(1-(sec-butyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)phenyl)amino)ethyl)formamide

Origin of Product

United States

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